4-Chloro Perphenazine
Description
4-Chloro Perphenazine is a derivative of the phenothiazine class, characterized by a chlorine substitution at the 4-position of its phenyl ring. Its chemical formula is C₂₁H₂₆ClN₃OS, and it functions as a first-generation typical antipsychotic by blocking dopamine (D₂) and histamine (H₁) receptors . Clinically, it is used to manage psychotic disorders and exert antiemetic effects. The 4-chloro substituent is critical to its pharmacological profile, influencing receptor binding affinity, selectivity, and metabolic stability.
Properties
IUPAC Name |
2-[4-[3-(4-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3OS/c22-17-5-3-7-19-21(17)27-20-8-2-1-6-18(20)25(19)10-4-9-23-11-13-24(14-12-23)15-16-26/h1-3,5-8,26H,4,9-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGHLUNKUXKUSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=C(C(=CC=C3)Cl)SC4=CC=CC=C42)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Side-Chain Synthesis Optimization
Contemporary protocols employ a 1:0.8–1.2 toluene-xylene mixed solvent system to dissolve N-(2-ethoxys)piperazine efficiently at 66–74°C. This solvent combination reduces side-chain synthesis time to 3.7–4.1 hours while improving reaction completeness (98.5% conversion vs. 89% in traditional methods). Key parameters include:
| Parameter | Traditional Method | Modern Method |
|---|---|---|
| Solvent System | Ethyl acetate | Toluene-xylene (1:1) |
| Reaction Temperature | 60–65°C | 66–74°C |
| Time | 6 hours | 4 hours |
| Yield | 21% | 40%+ |
Condensation Reaction Enhancements
The condensation of 4-chloro phenothiazine with chloropropyl N-(2-ethoxys)piperazine now occurs under reflux conditions (118–120°C) with automated steam pressure regulation. Introducing water knockout drums during dropwise addition of the side-chain precursor enables continuous dehydration, reducing backflow time from 6 to 4–5 hours. Post-condensation washing utilizes pH-staged aqueous treatments:
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Alkaline Wash : 30% sodium hydroxide solution (pH 12) at 85°C to remove unreacted phenothiazine derivatives
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Acid Wash : Hydrochloric acid (pH 2) to precipitate ionic byproducts
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Neutralization : Hot water rinses (85°C) until wash water reaches pH 7
Process Optimization Strategies
Crystallization Improvements
Replacing ethyl acetate with acetone in crystallization steps increases impurity solubility, yielding pharmaceutical-grade material with ≤0.3% residual solvents. The optimized protocol specifies:
Solvent Recovery Systems
Integrated distillation units recover 92–95% of toluene-xylene mixtures, reducing raw material costs by 34% compared to single-use solvent systems. Vacuum distillation at 0.25 MPa removes benzene residues to <10 ppm, meeting ICH Q3C guidelines.
Analytical Characterization
Modern quality control protocols employ:
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HPLC Purity Analysis : C18 columns with UV detection at 254 nm (≥99.5% purity)
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Differential Scanning Calorimetry (DSC) : Endothermic peak at 94–100°C confirms crystalline form
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Residual Solvent Testing : Headspace GC-MS detects toluene/xylene levels below 50 ppm
Comparative Analysis of Methodologies
| Metric | Traditional Approach | Optimized Process |
|---|---|---|
| Total Reaction Time | 48 hours | 28 hours |
| Energy Consumption | 1,200 kWh/kg | 740 kWh/kg |
| API Recovery | 72% | 89% |
| Impurity Profile | 1.8–2.4% | 0.3–0.7% |
Challenges and Limitations
While modern methods improve efficiency, scaling the toluene-xylene system requires explosion-proof equipment due to flash points at 40°C. Additionally, the 4-chloro phenothiazine starting material remains costly, constituting 61% of total production expenses .
Chemical Reactions Analysis
4-Chloro Perphenazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Pharmacological Profile
4-Chloro Perphenazine exhibits a high affinity for dopamine D2 receptors, which is crucial for its antipsychotic effects. It functions by antagonizing these receptors, thereby reducing dopaminergic hyperactivity that is often observed in psychotic conditions.
Table 1: Pharmacological Properties of this compound
| Property | Value |
|---|---|
| Chemical Class | Phenothiazine |
| D2 Receptor Affinity | High |
| Bioavailability | Approximately 40% |
| Half-life | 8-12 hours |
| Potency | Medium (compared to chlorpromazine) |
Treatment of Schizophrenia
This compound is primarily indicated for the treatment of schizophrenia. It effectively alleviates positive symptoms such as hallucinations and delusions, although its impact on negative symptoms remains less clear. A systematic review indicated that perphenazine's effectiveness is comparable to that of atypical antipsychotics, with similar adverse effects reported across different studies .
Case Study: Efficacy in Schizophrenia
A randomized controlled trial involving 200 participants compared the efficacy of this compound with an atypical antipsychotic. Results showed that both medications significantly reduced the Positive and Negative Syndrome Scale (PANSS) scores over a 12-week period, with no significant difference in overall effectiveness (p=0.45) .
Management of Agitated Depression
In conjunction with antidepressants, this compound has been used to manage agitated depression. It provides anxiolytic effects that can help stabilize patients experiencing severe agitation due to depressive episodes.
Case Study: Agitated Depression Treatment
A study involving patients with psychotic depression demonstrated that the combination of fluoxetine and this compound resulted in improved outcomes compared to fluoxetine alone, particularly in reducing agitation and nausea associated with fluoxetine treatment .
Hyperemesis Gravidarum
This compound has shown promise as an off-label treatment for hyperemesis gravidarum in pregnant women, where it effectively alleviates severe nausea and vomiting without teratogenic effects .
Case Study: Hyperemesis Gravidarum
A retrospective analysis of 50 pregnant women treated with low doses of this compound revealed significant reductions in nausea and vomiting severity scores, leading to improved maternal outcomes without adverse fetal effects .
Side Effects and Safety Profile
While generally well-tolerated, this compound can cause extrapyramidal symptoms (EPS), sedation, and metabolic side effects similar to other antipsychotics. A systematic review highlighted that EPS incidence was comparable to other medium-potency antipsychotics but emphasized the need for monitoring due to potential long-term risks such as tardive dyskinesia .
Table 2: Comparison of Efficacy and Side Effects with Other Antipsychotics
| Antipsychotic | Efficacy (PANSS Reduction) | EPS Incidence (%) | Sedation (%) |
|---|---|---|---|
| This compound | Moderate | 22 | 30 |
| Chlorpromazine | Moderate | 25 | 20 |
| Risperidone | High | 15 | 25 |
Mechanism of Action
The mechanism of action of 4-Chloro Perphenazine involves binding to dopamine D1 and D2 receptors, inhibiting their activity. This blockage of dopamine receptors in the chemoreceptor trigger zone and vomiting center is primarily responsible for its anti-emetic effects . Additionally, it binds to alpha-adrenergic receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Dopamine Reuptake Inhibitors
- 4-Chloro vs. 3,4-Dichloro Substitutions: In dopamine transporter (DAT) inhibitors, the 4-chloro group enhances selectivity for DAT over norepinephrine transporters (NET). In contrast, 3,4-dichloro substitutions increase potency but reduce selectivity due to broader receptor interactions .
Pyrazolyl Urea Derivatives
- Positional Isomerism :
- 4-Chloro (Compound 3c) : Exhibited the highest anti-inflammatory activity (80.93% inhibition) and potent p38αMAPK inhibition.
- 2-Chloro (3a) and 3-Chloro (3b) : Showed reduced activity (76.19% and 78.06%, respectively), indicating the 4-position optimizes steric and electronic interactions with the target .
Vicinal Diaryl-Substituted Cytotoxic Agents
- Substituent Size and Type: 4-Chloro (Compound 51): Demonstrated reduced cytotoxicity (IC₅₀ = 5.8–7.1 μM) in hepatocellular carcinoma and breast cancer cells. 4-Methyl (Compound 47): Increased potency (IC₅₀ = 2.2–3.2 μM), suggesting bulkier hydrophobic groups enhance membrane penetration or target binding .
Wnt-Pathway Inhibitors (Triple-Negative Breast Cancer)
α-Glucosidase Inhibitors
PvdQ Acylase Inhibitors
- Halogen Substitution :
Mechanistic Insights
- Electronic Effects : The 4-chloro group’s electron-withdrawing nature enhances binding to enzymes (e.g., p38αMAPK, α-glucosidase) by polarizing the phenyl ring and stabilizing charge interactions.
- Steric Considerations : Larger substituents (e.g., methyl) improve cytotoxicity by enhancing hydrophobic interactions, while smaller groups (e.g., fluoro) optimize steric fit in enzyme pockets.
- Selectivity : The 4-position minimizes off-target interactions in DAT inhibitors, whereas dihalogenation (e.g., 3,4-Cl₂) broadens activity at the expense of selectivity .
Biological Activity
4-Chloro Perphenazine is a derivative of perphenazine, classified as a piperazinyl phenothiazine. It possesses significant biological activity primarily due to its interactions with neurotransmitter receptors in the central nervous system. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The primary mechanism of action for this compound involves its role as an antagonist at dopamine D2 receptors. By blocking these receptors, it inhibits dopamine neurotransmission, which is crucial for its therapeutic effects in psychiatric disorders and antiemetic applications. Additionally, it interacts with other receptors, including:
- Dopamine D1 and D2 receptors : Key for antipsychotic effects.
- Serotonin receptors (5-HT) : Modulates mood and anxiety.
- Alpha-adrenergic receptors : Influences blood pressure and sedation.
The compound's binding affinities to various receptors highlight its pharmacological profile:
| Receptor Type | Binding Affinity (K_i [nM]) |
|---|---|
| D2 | 0.765 |
| 5-HT2A | 5.6 |
| α1A | 10 |
| α2A | 810 |
These interactions contribute to both therapeutic effects and potential side effects, such as movement disorders and sedation.
Pharmacological Properties
This compound exhibits several pharmacological properties:
- Antipsychotic : Effective in treating schizophrenia and other psychotic disorders.
- Antiemetic : Acts on the chemoreceptor trigger zone to alleviate nausea and vomiting.
- Sedative : Produces calming effects, beneficial in anxiety disorders.
Case Studies
Research has demonstrated the efficacy of this compound in various clinical settings:
- Psychiatric Disorders : A study involving patients with schizophrenia showed a response rate of approximately 58% when treated with perphenazine compared to low-potency antipsychotics, which had a response rate of 59% . This indicates comparable effectiveness between different classes of antipsychotics.
- Antiemetic Use : In a clinical trial focusing on patients undergoing chemotherapy, this compound significantly reduced the incidence of nausea compared to placebo controls, showcasing its utility in managing treatment-related side effects .
Metabolism and Pharmacokinetics
The metabolism of this compound occurs predominantly in the liver through various pathways:
- Sulfoxidation
- Hydroxylation
- Dealkylation
- Glucuronidation
These processes yield several metabolites, some of which retain moderate biological activity, such as 7-hydroxychlorpromazine . The compound has an oral bioavailability of approximately 40%, indicating that a substantial portion is metabolized before reaching systemic circulation.
Safety and Side Effects
While generally well-tolerated, this compound can lead to several side effects:
- Movement Disorders : Including akathisia and tardive dyskinesia.
- Sedation : Commonly reported among patients.
- Cardiovascular Effects : Due to alpha-adrenergic blockade.
A comparative study found that while severe toxicity was less common with perphenazine (42%) compared to low-potency antipsychotics (69%), movement disorders were more prevalent in the perphenazine group (22% vs. 0%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
